molecular formula C12H13Cl2NO B1313527 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- CAS No. 220772-52-1

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-

Cat. No.: B1313527
CAS No.: 220772-52-1
M. Wt: 258.14 g/mol
InChI Key: LOOMBOWXPYTHIA-UHFFFAOYSA-N
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Description

4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH. It can be viewed as a derivative of piperidine . This compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Synthesis Analysis

4-Piperidone is synthesized through various methods. One method involves the conjugate reduction of dihydropyridones using zinc/acetic acid . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Molecular Structure Analysis

The molecular structure of 4-Piperidinone can be represented by the InChI key VRJHQPZVIGNGMX-UHFFFAOYSA-N . The compound has a molar mass of 99.133 g·mol −1 .


Chemical Reactions Analysis

4-Piperidinone is involved in several chemical reactions. For instance, it can form spiropiperidine rings by reacting with malononitrile and electrophiles or Michael acceptors . It can also form (3 E,5 E)-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone by reacting with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions .


Physical And Chemical Properties Analysis

4-Piperidinone has a boiling point of 79 °C (174 °F; 352 K) . Its chemical formula is C5H9NO and it has a molar mass of 99.133 g·mol −1 .

Scientific Research Applications

Antitumor and Anti-inflammatory Properties

  • Dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones synthesized from 3,5-bis(arylmethylene)-1-methyl-4-piperidinones demonstrated mild activity against various human tumor cells, including colon, breast, leukemia, and prostate cancers. Additionally, these compounds exhibited significant anti-inflammatory effects, showing promising activity relative to indomethacin, a standard anti-inflammatory drug (Girgis, 2009).

Molecular Interactions and Structural Studies

  • Research on the dipolar increments of complexes of 2,6 diphenyl piperidin-4-one and various phenols revealed insights into their molecular orientation and interactions, suggesting a chair conformation of piperidones and specific hydrogen bonding interactions (Kumar et al., 2002).

Antimycobacterial Properties

  • Spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, with certain compounds showing more potency than established drugs like isoniazid and ciprofloxacin (Kumar et al., 2008).

Receptor Antagonist Studies

  • Compounds including 4-piperidinone derivatives have been identified as potent CCR5 antagonists, providing a basis for potential anti-HIV-1 agents. These studies are significant in understanding receptor-ligand interactions and drug development processes (Finke et al., 2001).

Synthesis and Characterization of New Compounds

  • The synthesis of new biologically active compounds involving 4-piperidinone structures, such as pyrrolo[2,3-b]pyridine scaffolds, provides insights into their molecular structure and potential pharmaceutical applications (Sroor, 2019).

Safety and Hazards

4-Piperidone is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- plays a crucial role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions .

Cellular Effects

The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes, thereby impacting cellular responses to various xenobiotics . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidases, leading to its biotransformation into various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMBOWXPYTHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445801
Record name 3,4-dichlorobenzyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220772-52-1
Record name 3,4-dichlorobenzyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-piperidone hydrochloride (3.52 g, 22.9 mmol) in ethanol (40 ml) was added triethylamine (10.8 ml, 91.6 mmol), followed by the addition of 3,4-dichlorobenzyl bromide (5.0 g, 20.8 mmol) and the reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue was partitioned between water and ethyl acetate. The ethyl acetate layer was separated, washed with brine, dried over magnesium sulfate and concentrated in vacuo. Column chromatography with 25% ethyl acetate and 25% dichloromethane in hexanes gave 1-(3,4-dichlorobenzyl)-4-piperidone (4.4 g) as a colorless oil.
Name
4-piperidone hydrochloride
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,4-dichlorobenzyl chloride (2.8 ml), 4-ketopiperidine hydrochloride monohydrate and triethylamine (8 ml) in dimethylformamide (30 ml) was stirred at room temperature for 20 h. The mixture was partitioned between water and ethyl acetate, the organic layer dried and evaporated under reduced pressure. Purification was by chromatography eluting with 40-50% ethyl acetate/isohexane. Yield 2.1 g.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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